molecular formula C7H3BrFNS2 B2372433 6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione CAS No. 2225141-73-9

6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione

Cat. No.: B2372433
CAS No.: 2225141-73-9
M. Wt: 264.13
InChI Key: IVVNKJMVJUEZCD-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione is a versatile chemical compound with the molecular formula C7H3BrFNS2. This compound is known for its unique properties, making it valuable in various scientific research fields, including molecular structure studies, drug development, and catalysis.

Preparation Methods

The synthesis of 6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione typically involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of bromine and fluorine sources. The reaction conditions often include a solvent such as ethanol or acetonitrile and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative .

Industrial production methods may involve high-temperature reactions of aniline and carbon disulfide in the presence of sulfur, which proceeds by the following idealized equation:

C6H5NH2+CS2+SC6H4(NH)SC=S+H2SC6H5NH2 + CS2 + S → C6H4(NH)SC=S + H2S C6H5NH2+CS2+S→C6H4(NH)SC=S+H2S

This method ensures a high yield of the product and is scalable for large-scale production .

Chemical Reactions Analysis

6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitrogen atom.

Major products formed from these reactions include disulfides, thiols, and various substituted benzothiazoles.

Scientific Research Applications

6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying molecular structures.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of dyes, pigments, and rubber additives due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione can be compared with other benzothiazole derivatives, such as:

    5-Bromo-2,1,3-benzothiadiazole: This compound has similar structural features but differs in its reactivity and applications.

    3-Bromo-5-fluorobenzotrifluoride: While it shares the bromine and fluorine substituents, its chemical behavior and uses are distinct.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

6-bromo-5-fluoro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVNKJMVJUEZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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